2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Description
Historical Context of Fluorinated Diols in Chemical Synthesis and Materials Science
The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov However, it was the isolation of elemental fluorine by Henri Moissan in 1886 that truly opened the door to this new field of chemistry. nih.govlew.ro Early research in the 20th century focused on developing methods for introducing fluorine into organic molecules, which was often challenging due to the high reactivity of fluorine. nih.gov
The development of fluorinated building blocks, which are molecules that already contain carbon-fluorine bonds and can be incorporated into larger structures, became an effective strategy for synthesizing complex fluorinated molecules. lew.ro Fluorinated diols, which are alcohols containing two hydroxyl groups and fluorine atoms, are a key class of these building blocks. The presence of hydroxyl groups allows them to readily participate in polymerization reactions to form polyesters and polyurethanes, while the fluorine atoms impart unique properties to the resulting materials. nbinno.com The strong carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the high thermal and oxidative stability of polymers derived from fluorinated diols. nbinno.comwikipedia.org This has made them crucial in the development of high-performance materials.
Significance of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol as a Versatile Fluorinated Building Block
This compound is a specialized fluorinated diol recognized for its unique properties and versatility. chemimpex.com Its structure, featuring a chain of three consecutive difluoromethylene (-CF2-) groups flanked by hydroxymethyl (-CH2OH) groups, provides a unique combination of properties. This compound is a white crystalline solid at room temperature.
The significance of this compound as a building block stems from several key attributes:
Enhanced Thermal and Chemical Stability: The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond impart excellent thermal stability and chemical resistance to the molecule and the materials derived from it. chemimpex.com
Hydrophobicity and Oleophobicity: The fluorinated core of the molecule contributes to low surface energy, leading to materials with water and oil-repellent properties.
Versatile Reactivity: The two primary hydroxyl groups allow it to be easily incorporated into a variety of polymer backbones, such as polyesters, polyurethanes, and polyethers, through standard esterification and etherification reactions.
Below is an interactive data table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 376-90-9 |
| Molecular Formula | C5H6F6O2 biosynth.com |
| Molecular Weight | 212.09 g/mol biosynth.com |
| Appearance | White to almost white powder/crystal |
| Melting Point | 78-81 °C |
| Boiling Point | 111.5 °C at 10 mmHg |
| Linear Formula | HOCH2(CF2)3CH2OH |
Current Research Landscape and Emerging Trends for this compound
Current research on this compound is focused on leveraging its unique properties to create advanced materials for a range of applications. Its low toxicity and environmental impact are also driving its adoption in research seeking more sustainable chemical solutions. chemimpex.com
Key areas of research and emerging trends include:
High-Performance Polymers: A primary application is in the synthesis of specialty polymers. The incorporation of the hexafluoropentanediol moiety into polymer chains enhances their thermal stability, chemical resistance, and optical properties. These polymers are being investigated for use in demanding environments, such as in the aerospace and electronics industries. chemimpex.com
Advanced Coatings: It is used to formulate high-performance coatings that require resistance to solvents and chemicals. chemimpex.com These coatings are particularly relevant for the automotive and aerospace sectors. chemimpex.com
Fluorinated Solvents: This compound can serve as a specialized solvent in certain chemical reactions, particularly in the synthesis of other fluorinated compounds, where it can improve reaction efficiency and selectivity. chemimpex.com
Pharmaceuticals and Agrochemicals: In medicinal and agricultural chemistry, the introduction of fluorinated groups can significantly impact a molecule's biological activity. This compound is being explored as a building block for the synthesis of novel, fluorine-containing active ingredients. chemimpex.com
Precursor to Polyfluorosiloxanes: It is utilized in the preparation of cyclic and acyclic polyfluorosiloxanes, which are precursors to per- and polyfluoroethers. cenmed.comchemicalbook.com
The table below provides a summary of the current research applications of this compound.
| Application Area | Research Focus |
| Materials Science | Synthesis of specialty polymers (polyesters, polyurethanes) with enhanced thermal and chemical stability. nbinno.com |
| Coatings | Formulation of high-performance, chemically resistant coatings for aerospace and automotive industries. chemimpex.com |
| Synthesis | Use as a fluorinated solvent to enhance reaction efficiency and selectivity. chemimpex.com |
| Life Sciences | A building block for creating new fluorinated pharmaceuticals and agrochemicals. chemimpex.com |
| Precursor Chemistry | Preparation of polyfluorosiloxanes for the synthesis of per- and polyfluoroethers. cenmed.comchemicalbook.com |
Table of Chemical Compounds
| Chemical Name | Molecular Formula |
| This compound | C5H6F6O2 |
| Carbon | C |
| Fluorine | F |
| Polyester (B1180765) | Not applicable |
| Polyurethane | Not applicable |
| Polyether | Not applicable |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h12-13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVMUPSWDZWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059927 | |
| Record name | Hexafluoroamylene glycol | |
| Source | EPA DSSTox | |
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Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-90-9 | |
| Record name | 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-90-9 | |
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| Record name | Hexafluoroamylene glycol | |
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| Record name | Hexafluoroamylene glycol | |
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| Record name | 1,5-Pentanediol, 2,2,3,3,4,4-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoroamylene glycol | |
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| Record name | 2,2,3,3,4,4-hexafluoropentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | HEXAFLUOROAMYLENE GLYCOL | |
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Synthetic Methodologies and Reaction Pathways of 2,2,3,3,4,4 Hexafluoro 1,5 Pentanediol
Advanced Synthetic Routes for 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol and its Derivatives
Esterification Reactions Involving this compound
Esterification of this compound is a key reaction for the synthesis of fluorinated polyesters, which are valued for their enhanced thermal stability and chemical resistance. These reactions typically involve the condensation of the diol with dicarboxylic acids or their more reactive derivatives, such as acyl chlorides.
One notable example is the synthesis of poly(hexafluoro-penta-methylene adipate). This polyester (B1180765) is prepared through the reaction of this compound with adipoyl chloride. mdpi.com The reaction, a polycondensation, proceeds with the elimination of hydrogen chloride and the formation of ester linkages, resulting in a polymer with repeating units derived from both monomers. Similarly, the reaction with malonoyl chloride yields poly(hexafluoropenta-methylene malonate). mdpi.com These fluorinated polyesters can then be further reacted with diisocyanates, such as 2,4-tolylene diisocyanate (2,4-TDI), to produce fluorinated polyurethanes. mdpi.com The incorporation of the fluorinated diol into the polyester backbone imparts unique properties to the final polyurethane material.
The general reaction for the formation of these polyesters can be represented as follows:
n HOCH₂(CF₂)₃CH₂OH + n ClOC(CH₂)ₓCOCl → [-OCH₂(CF₂)₃CH₂OOC(CH₂)ₓCO-]ₙ + 2n HCl
| Dicarboxylic Acid Derivative | Resulting Polyester |
| Adipoyl Chloride | Poly(hexafluoro-penta-methylene adipate) |
| Malonoyl Chloride | Poly(hexafluoro-penta-methylene malonate) |
Reactions with Cyclotriphosphazenes: Formation of Spiro and Ansa Derivatives
The reaction of this compound with hexachlorocyclotriphosphazene (N₃P₃Cl₆) leads to a variety of substituted cyclotriphosphazene (B1200923) derivatives, including spiro and ansa compounds. mdpi.comresearchgate.net The reaction is typically carried out using the sodium salt of the diol in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com
The reaction yields a mixture of products due to the different ways the bifunctional diol can react with the cyclotriphosphazene ring. The primary products isolated and characterized include:
Mono-spiro compound: N₃P₃Cl₄(OCH₂(CF₂)₃CH₂O)
Ansa isomer: N₃P₃Cl₄(OCH₂(CF₂)₃CH₂O)
Di-spiro derivative: N₃P₃Cl₂(OCH₂(CF₂)₃CH₂O)₂
Spiro-ansa isomer: N₃P₃Cl₂(OCH₂(CF₂)₃CH₂O)₂
Tri-spiro compound: N₃P₃(OCH₂(CF₂)₃CH₂O)₃ mdpi.comresearchgate.net
Quantitative ³¹P NMR analysis of the reaction mixture indicates a slight preference for the formation of spiro compounds over ansa compounds, with a ratio of approximately 1.3:1. researchgate.net This preference is attributed to the balance in the stabilities of the different-sized rings formed. The spiro compounds contain an 8-membered ring, while the ansa derivatives form a 10-membered ring. mdpi.comresearchgate.net The structures of these complex molecules have been confirmed by X-ray crystallography and NMR spectroscopy (¹H, ¹⁹F, and ³¹P). mdpi.com
| Product Type | Chemical Formula | Ring Structure |
| Mono-spiro | N₃P₃Cl₄(OCH₂(CF₂)₃CH₂O) | One 8-membered spiro ring |
| Ansa | N₃P₃Cl₄(OCH₂(CF₂)₃CH₂O) | One 10-membered ansa ring |
| Di-spiro | N₃P₃Cl₂(OCH₂(CF₂)₃CH₂O)₂ | Two 8-membered spiro rings |
| Spiro-ansa | N₃P₃Cl₂(OCH₂(CF₂)₃CH₂O)₂ | One 8-membered spiro and one 10-membered ansa ring |
| Tri-spiro | N₃P₃(OCH₂(CF₂)₃CH₂O)₃ | Three 8-membered spiro rings |
Synthesis of Fluorinated Acyclic Nucleosides and Phosphoramidates utilizing this compound
This compound serves as a key starting material for the synthesis of novel fluorinated acyclic nucleosides and their phosphoramidate (B1195095) derivatives. nih.govnih.govnih.gov The synthetic strategy involves a multi-step process that begins with the protection of one of the hydroxyl groups of the diol.
The synthesis pathway can be summarized as follows:
Monoprotection: The commercially available this compound is first reacted with tert-butyldiphenylchlorosilane (TBDPSCl) in the presence of imidazole (B134444) to selectively protect one of the hydroxyl groups, yielding 5-((tert-butyldiphenylsilyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol. nih.gov
Activation: The remaining free hydroxyl group is then activated by reaction with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in pyridine (B92270) to form the corresponding triflate intermediate. nih.gov
Nucleobase Coupling: The triflate intermediate is subsequently reacted with various N-benzoylated nucleobases (uracil, thymine, cytosine), adenine, or 2-amino-6-chloropurine (B14584) in the presence of cesium carbonate (Cs₂CO₃) to introduce the nucleobase and form the protected acyclic nucleoside. nih.gov
Deprotection and Phosphoramidate Formation: The protecting groups are then removed, and the resulting acyclic nucleoside can be further converted into its phosphoramidate derivative. nih.gov
This synthetic route allows for the creation of a library of fluorinated acyclic nucleosides with different nucleobases, which can then be evaluated for their biological activity. nih.govnih.govnih.gov
| Step | Reagents | Product |
| 1. Monoprotection | tert-butyldiphenylchlorosilane (TBDPSCl), imidazole | 5-((tert-butyldiphenylsilyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol |
| 2. Activation | Trifluoromethanesulfonic anhydride (Tf₂O), pyridine | 5-((tert-butyldiphenylsilyl)oxy)-2,2,3,3,4,4-hexafluoropentyl trifluoromethanesulfonate |
| 3. Nucleobase Coupling | N-benzoylated nucleobases, Cs₂CO₃ | Protected fluorinated acyclic nucleoside |
Preparation of Polyfluorosiloxanes from this compound
This compound is a precursor for the synthesis of both cyclic and acyclic polyfluorosiloxanes. google.com These compounds are of interest due to their unique properties, which combine the flexibility and thermal stability of a siloxane backbone with the chemical resistance and low surface energy conferred by the fluorinated side chains.
The synthesis of these polyfluorosiloxanes typically involves the reaction of the fluorinated diol with silyl (B83357) chlorides. For example, the condensation reaction of this compound with dichlorodimethylsilane (B41323) (Me₂SiCl₂) can lead to the formation of both cyclic and linear siloxanes. The reaction conditions, such as the stoichiometry of the reactants and the presence of a base to scavenge the HCl byproduct, can be controlled to favor the formation of either cyclic monomers or linear polymers.
The general reaction can be depicted as:
HOCH₂(CF₂)₃CH₂OH + Me₂SiCl₂ → [-OCH₂(CF₂)₃CH₂OSi(CH₃)₂-]ₙ + HCl
While specific details on the synthesis and characterization of polyfluorosiloxanes derived from this compound are found in specialized literature, the fundamental reaction involves the formation of Si-O-C linkages through the reaction of the diol's hydroxyl groups with the reactive Si-Cl bonds of the silane (B1218182) precursor.
Mechanistic Investigations of Reactions Involving this compound
Nucleophilic Aromatic Substitution (SₙAr) in Polymer Synthesis with Perfluoropyridine and this compound
The sodium salt of this compound can act as a dinucleophile in nucleophilic aromatic substitution (SₙAr) reactions with highly fluorinated aromatic compounds, such as perfluoropyridine (PFPy), to form fluoropolymers. researchgate.net This reaction highlights the utility of the diol in creating novel polymer architectures.
The reaction between the sodium salt of the diol and perfluoropyridine in a solvent system of tetrahydrofuran (THF) and tetramethylene sulfone (TMS) results in the formation of a copolymer. The reaction proceeds via the nucleophilic attack of the alkoxide on the electron-deficient pyridine ring, leading to the displacement of fluoride (B91410) ions. The nucleophilic substitution on perfluoropyridine is known to be more favorable at the 4-position compared to the 2- or 6-positions. researchgate.net
The proposed mechanism involves the initial formation of intermediates where one or both ends of the diolate have substituted a fluorine atom on a perfluoropyridine ring, primarily at the 4-position. These intermediates then serve as the building blocks for the growing polymer chain. The reaction can lead to both soluble polymer fractions and insoluble gels, with the latter likely resulting from tri-substitution on the perfluoropyridine ring, leading to cross-linking. researchgate.net The structure of the resulting copolymer is typically determined using ¹⁹F NMR spectroscopy. researchgate.net
| Reactants | Product | Reaction Type |
| Sodium salt of this compound, Perfluoropyridine | Fluorinated copolymer | Nucleophilic Aromatic Substitution (SₙAr) |
Kinetic Studies of Diol-based Reactions
While specific kinetic studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the kinetics of its primary reactions, such as polyesterification, can be understood through established principles for diol and polyol reactions. researchgate.netmdpi.com Esterification reactions involving diols are fundamental to the synthesis of a vast range of polymers and materials.
The esterification of a diol with a dicarboxylic acid is typically a second-order reaction. mdpi.comuobaghdad.edu.iq The rate of reaction is dependent on the concentration of both the diol and the diacid, as well as temperature and the presence of a catalyst.
The general rate law can be expressed as: Rate = k[Diol][Diacid] where k is the rate constant.
Several factors significantly influence the kinetics of these reactions:
Temperature: Increasing the reaction temperature generally increases the rate constant, leading to a faster reaction. mdpi.comuobaghdad.edu.iq The relationship between temperature and the rate constant is described by the Arrhenius equation.
Reactant Molarity: The initial molar ratio of the reactants can affect the reaction kinetics and the final product characteristics. mdpi.com
Kinetic studies on analogous systems, such as the esterification of pentaerythritol (B129877) with rosin, have determined activation energies for esterification to be in the range of 65 to 129 kJ mol⁻¹. mdpi.com These values provide an insight into the energy requirements for similar reactions involving fluorinated diols.
| Factor | Effect on Reaction Rate | Typical Conditions / Observations |
|---|---|---|
| Temperature | Increases rate constant (k) exponentially | Reactions are often conducted at elevated temperatures (e.g., 260-290°C) to achieve practical conversion rates. mdpi.com |
| Catalyst | Significantly increases reaction rate | Homogeneous acid catalysts (e.g., H₂SO₄) or metal catalysts (e.g., zinc acetate) are commonly used. researchgate.netuobaghdad.edu.iq |
| Reactant Ratio (OH/COOH) | Can influence reaction equilibrium and rate | Varying the molar ratio can be used to control the molecular weight of the resulting polymer. mdpi.com |
| Fluorine Substitution | May alter the nucleophilicity of the hydroxyl groups | The electron-withdrawing nature of the hexafluoro-propane chain can impact the reactivity of the OH groups compared to non-fluorinated analogs. |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com The synthesis of fluorinated compounds, which traditionally can involve hazardous reagents and high energy consumption, is an area where green chemistry approaches are particularly relevant. ox.ac.uk
Key green chemistry considerations for the synthesis of this compound include:
Safer Solvents: Traditional syntheses may use volatile and flammable organic solvents. Green approaches advocate for the use of safer alternatives such as water, supercritical fluids (like CO₂), or biodegradable solvents derived from biomass. mdpi.com
Catalysis: The use of catalysts is a core principle of green chemistry. Catalytic routes, such as the catalytic hydrogenation mentioned earlier, are preferable to stoichiometric reagents because they are used in smaller quantities and can often be recycled and reused, thus minimizing waste.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is crucial. The reduction of a diester to a diol is generally an atom-economical reaction, particularly in its catalytic hydrogenation variant.
Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure reduces energy consumption. This can be achieved through the development of more efficient catalysts that operate under milder conditions. numberanalytics.com
Sustainable Synthetic Protocols for Fluorinated Diols
Applying green chemistry principles leads to the development of more sustainable synthetic protocols for producing fluorinated diols like this compound. A comparison between a traditional and a greener, more sustainable protocol highlights these improvements.
A traditional approach might rely on a stoichiometric metal hydride reducer in a volatile organic solvent. A sustainable protocol would focus on a catalytic, solvent-minimized, or solvent-free approach.
| Step | Traditional Protocol | Sustainable Protocol |
|---|---|---|
| Reduction Method | Use of stoichiometric Lithium Aluminium Hydride (LiAlH₄) | Catalytic hydrogenation using H₂ gas and a reusable metal catalyst (e.g., Copper Chromite or a supported noble metal catalyst) |
| Solvent | Anhydrous volatile ethers (e.g., Diethyl Ether, THF) | Use of greener solvents like 2-Methyl-THF (derived from biomass) or potential for solvent-free melt phase reaction under pressure |
| Waste Generation | Generates significant amounts of aluminum salt waste from the hydride reagent | Minimal waste; catalyst can be filtered and potentially reused. Water is the only byproduct. |
| Safety & Handling | LiAlH₄ is pyrophoric and reacts violently with water, requiring stringent anhydrous conditions. | Requires handling of high-pressure hydrogen gas but avoids pyrophoric reagents. |
| Energy Input | Typically requires moderate temperatures but involves energy-intensive solvent removal. | Requires high temperature and pressure, but can be more energy-efficient overall if the catalyst is highly active and long-lasting. |
Furthermore, sustainable protocols extend to the reactions using the diol. For instance, when using this compound to synthesize polyesters, green catalysts can be employed. Research has shown that compounds like Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O) can act as efficient and environmentally friendly catalysts for esterification, replacing corrosive mineral acids like sulfuric acid. globethesis.com The development and adoption of such sustainable protocols are essential for minimizing the environmental footprint of producing and utilizing valuable fluorinated materials. numberanalytics.com
Advanced Materials Science and Polymer Chemistry Utilizing 2,2,3,3,4,4 Hexafluoro 1,5 Pentanediol
Polyurethane Chemistry with 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol as a Monomer
Fluorinated polyurethanes (FPUs) represent a significant class of materials that merge the desirable mechanical properties of polyurethanes with the unique characteristics endowed by fluorine. researchgate.net The synthesis of FPUs can be achieved by incorporating fluorine into the soft segments, hard segments, or as end-capping agents. nih.govchemspider.com Using fluorinated diols like this compound as chain extenders is a common and effective strategy for introducing fluorine into the polyurethane backbone. chemspider.com
The synthesis of fluorinated polyurethanes using this compound typically follows a step-growth polymerization process. chemspider.com This process involves the reaction of a diisocyanate with a polyol (to form the soft segment) and a chain extender (to form the hard segment). In this context, this compound serves as the chain extender.
The synthesis is often conducted in two steps, known as the prepolymer method.
Prepolymer Formation: A diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI) or isophorone (B1672270) diisocyanate (IPDI), is reacted with a high-molecular-weight polyol (e.g., polytetramethylene glycol) in excess, resulting in an isocyanate-terminated prepolymer. researchgate.net
Chain Extension: The prepolymer is then reacted with a low-molecular-weight diol, in this case, this compound. This step builds the hard segments and extends the polymer chains to their final high molecular weight.
The resulting FPU is a block copolymer composed of alternating soft and hard segments. chemspider.com The structure of these polymers is confirmed using various characterization techniques. Fourier Transform Infrared Spectroscopy (FTIR) is used to verify the formation of urethane (B1682113) linkages and to study hydrogen bonding within the polymer matrix. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) helps to elucidate the detailed chemical structure, while Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the synthesized FPU. researchgate.net
In polyurethane chemistry, chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the hard segments. nih.gov These hard segments are rigid, polar, and capable of strong intermolecular interactions, such as hydrogen bonding. nih.govacs.org this compound functions as a specialized chain extender. chemspider.com
Formation of Hard Domains: The hard segments aggregate to form rigid, crystalline, or glassy domains within the flexible soft segment matrix. These domains act as physical crosslinks, imparting elastomeric properties, tensile strength, and tear resistance to the material. nih.gov
Property Modification: The presence of the -(CF₂)₄- group in the hard segment significantly modifies the polymer's characteristics, enhancing thermal stability, chemical inertness, and hydrophobicity. chemspider.com
The choice of chain extender is critical in tailoring the final properties of the polyurethane. acs.org Using a fluorinated diol like this compound is a deliberate design choice to create high-performance materials with specific surface and bulk properties. chemspider.commdpi.com
A defining characteristic of segmented polyurethanes is the phenomenon of microphase separation. researchgate.net This occurs due to the thermodynamic incompatibility between the flexible, non-polar soft segments (derived from the polyol) and the rigid, polar hard segments (derived from the diisocyanate and chain extender). researchgate.net This incompatibility drives the hard segments to self-associate into distinct domains, creating a nanostructured morphology.
The incorporation of this compound into the hard segments has a pronounced effect on this microphase separation. Research on segmented polyurethanes has shown that introducing fluorine into the hard segment increases the cohesion of the hard domains and enhances the degree of phase separation. The high polarity and rigidity of the C-F bonds contribute to stronger hard segment interactions, leading to more well-defined and stable hard domains.
The morphology and degree of microphase separation are investigated using several analytical techniques:
Differential Scanning Calorimetry (DSC): Used to identify the glass transition temperatures of the soft (Tgs) and hard (Tgh) segments. A larger difference between Tgs and Tgh indicates a higher degree of phase separation.
X-ray Scattering: Small-Angle X-ray Scattering (SAXS) provides information on the size, shape, and spacing of the microphase-separated domains, while Wide-Angle X-ray Diffraction (WAXD) reveals the degree of crystalline ordering within the hard domains.
Atomic Force Microscopy (AFM): Allows for the direct visualization of the surface morphology, showing the distinct hard and soft domains. researchgate.net
The unique properties of FPUs derived from this compound are a direct consequence of their chemical structure and morphology. The relationship between the fluorinated structure and the material's performance is a key area of study. researchgate.netmdpi.com
The introduction of the hexafluoroalkane segment into the polyurethane backbone leads to several key property enhancements:
Surface Properties: Fluorinated segments tend to migrate to the polymer-air interface, which significantly lowers the surface free energy of the material. chemspider.com This results in highly hydrophobic and oleophobic surfaces, characterized by high water and oil contact angles.
Thermal Stability: The high bond energy of the C-F bond (approximately 486 kJ/mol) compared to the C-H bond contributes to the superior thermal stability of FPUs. chemspider.com Studies show that FPUs can have onset decomposition temperatures more than 50°C higher than their non-fluorinated counterparts. chemspider.com
Chemical Resistance: The shielding effect of the fluorine atoms protects the polymer backbone from chemical attack, leading to excellent resistance against solvents, acids, and alkalis. nih.gov
Mechanical Properties: The enhanced microphase separation, driven by the fluorinated hard segments, results in well-defined physical crosslinks. This can lead to improved tensile strength and elasticity. researchgate.net
| Property | Structural Origin | Effect of this compound |
| Low Surface Energy | Migration of low-energy -(CF₂)₄- segments to the surface. chemspider.com | Creates hydrophobic and oleophobic surfaces. |
| High Thermal Stability | High bond energy of C-F bonds in the hard segment. chemspider.com | Increases the overall decomposition temperature of the polymer. chemspider.com |
| Chemical Resistance | Inertness of the C-F bond and shielding of the polymer chain. nih.gov | Enhances resistance to solvents and corrosive chemicals. |
| Mechanical Strength | Stronger microphase separation due to fluorinated hard segments. researchgate.net | Improves hard domain cohesion, acting as effective physical crosslinks. |
Polymerization with Other Monomers
This compound can be chemically modified into other monomers, such as 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate. chemspider.com This dimethacrylate monomer is a difunctional monomer capable of undergoing free radical polymerization to form a highly cross-linked polymer network. mdpi.com This process is widely used in applications requiring rapid curing, such as dental restorative materials and coatings. nih.govmdpi.com
The polymerization is typically initiated by free radicals generated either by heat or, more commonly, by light (photopolymerization). In photopolymerization, a photoinitiator system (e.g., camphorquinone (B77051) and a tertiary amine) is added to the monomer formulation. Upon exposure to visible light of the appropriate wavelength, the photoinitiator generates free radicals that initiate the chain-growth polymerization of the methacrylate (B99206) double bonds.
Because the monomer possesses two polymerizable methacrylate groups, the reaction leads to the formation of a three-dimensional covalent network. mdpi.com The properties of the resulting polymer are influenced by several factors:
Monomer Structure: The fluorinated core of the monomer leads to a polymer with low water sorption, high hydrophobicity, and good toughness.
Degree of Conversion (DC): The percentage of methacrylate groups that react during polymerization is a critical parameter. A higher DC generally leads to better mechanical properties. mdpi.com Studies on similar fluorinated dimethacrylate monomers have shown they can achieve a high degree of conversion. nih.gov
Polymerization Shrinkage: A common issue with methacrylate-based polymerization is volumetric shrinkage. However, high molecular weight monomers, including many fluorinated variants, tend to exhibit lower polymerization shrinkage compared to smaller, non-fluorinated monomers. nih.gov
| Property | Influence of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl Dimethacrylate Structure |
| Polymerization Mechanism | Free radical chain-growth polymerization of methacrylate groups. |
| Network Structure | Highly cross-linked due to the difunctional nature of the monomer. mdpi.com |
| Water Sorption | The hydrophobic -(CF₂)₄- segment reduces water uptake in the final polymer. |
| Mechanical Properties | A high degree of conversion leads to a rigid, strong network. nih.gov |
| Polymerization Shrinkage | The relatively high molecular weight of the monomer can help reduce volumetric shrinkage. |
Copolymerization Strategies involving this compound
The unique properties of this compound, including its thermal stability, chemical resistance, and the low surface energy imparted by its fluorine content, make it a valuable monomer in copolymerization strategies for creating advanced polymers. One of the primary applications of this fluorinated diol is in the synthesis of fluorinated polyurethanes (FPUs). mdpi.comnih.gov In this context, it typically serves as a fluorinated chain extender. nih.gov
The synthesis of FPUs involves the polyaddition reaction of diisocyanates with polyols, with a chain extender used to build the hard segments of the polymer. mdpi.comnih.gov By incorporating this compound as the chain extender, fluorine atoms are integrated into the polymer backbone. This strategic placement of fluorine significantly influences the final properties of the polyurethane. nih.gov
Research has shown that the inclusion of fluorinated diols as chain extenders can lead to polyurethanes with enhanced characteristics. nih.gov For instance, the presence of fluorocarbon chains is known to increase the water resistance of the resulting polymer. nih.gov This is attributed to the hydrophobic nature of the fluorinated segments. Furthermore, the incorporation of fluorine can also improve the thermal stability of the polyurethane. nih.gov
A study by Chen and his team involved the synthesis of aliphatic FPUs using 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189) (a similar fluorinated diol) and 2,2,3,3-tetrafluoro-1,4-butanediol (B1295199) as chain extenders. nih.gov Their findings indicated that the presence of fluorine increased the water contact angle of the FPU films, signifying enhanced hydrophobicity. nih.gov Moreover, the fluorinated chains led to a notable reduction in platelet adhesion and activation on the polymer surface, a crucial property for biomedical applications. nih.gov While this study did not use this compound specifically, the principles are directly applicable.
The general synthetic route for these fluorinated polyurethanes involves the reaction of a polyol (like polytetramethylene oxide), a diisocyanate (such as hexamethylene diisocyanate), and the fluorinated diol chain extender. nih.gov The reaction results in a block copolymer structure with alternating soft and hard segments, where the fluorinated diol is a key component of the hard segments.
Table 1: Comparison of Properties of Fluorinated vs. Non-Fluorinated Polyurethanes
| Property | Standard Polyurethane (BDO as chain extender) | Fluorinated Polyurethane (Fluorinated diol as chain extender) | Reference |
| Water Contact Angle | 57.3° ± 2.2° | 59.7° ± 2.3° (with OF) | nih.gov |
| Water Absorption | 3.0% | 2.2% (with BAFPP) | nih.gov |
| Platelet Adhesion | Higher | Significantly Reduced | nih.gov |
Data for fluorinated polyurethane is based on studies using similar fluorinated diols as chain extenders.
Piezoelectric Materials and Devices
Piezoelectricity is the property of certain materials to generate an electric charge in response to applied mechanical stress. nih.gov This effect is utilized in a variety of devices, including sensors, actuators, and energy harvesters. nih.gov
Recent research has identified this compound (HFPD) as a remarkable ferroelectric molecular crystal with a significant piezoelectric response. This discovery positions HFPD as a promising material for applications in transient implantable electromechanical devices due to its biocompatibility and biodegradability.
A study published in 2024 revealed that molecular crystals of HFPD exhibit a large piezoelectric coefficient (d₃₃) of approximately 138 picocoulombs per newton (pC/N) and a high piezoelectric voltage constant (g₃₃) of around 2450 × 10⁻³ volt-meters per newton (Vm/N) without the need for a poling process. These values are comparable to those of some inorganic piezoelectric ceramics.
The ferroelectric nature of HFPD arises from the arrangement of molecules in the crystal lattice. The asymmetric distribution of carbon-fluorine bonds within the molecule creates a net molecular dipole moment. In the crystalline state, these dipoles align, leading to spontaneous polarization, which is a key characteristic of ferroelectric materials. This spontaneous polarization can be switched by an external electric field.
Furthermore, flexible piezoelectric films have been successfully fabricated by creating a composite of HFPD with polyvinyl alcohol (PVA). These composite films also demonstrate a notable piezoelectric coefficient (d₃₃) of 34.3 pC/N. The flexibility of these films, combined with the biocompatibility and biodegradability of HFPD, opens up possibilities for their use in wearable electronics and implantable medical devices.
Table 2: Piezoelectric Properties of this compound (HFPD)
| Material | Piezoelectric Coefficient (d₃₃) | Piezoelectric Voltage Constant (g₃₃) | Poling Required |
| HFPD Molecular Crystal | ~138 pC/N | ~2450 × 10⁻³ Vm/N | No |
| HFPD-PVA Composite Film | 34.3 pC/N | Not Reported | Not Reported |
Flexible Piezoelectric Composite Films and Biosensing Applications
The development of flexible and biodegradable piezoelectric materials is a significant area of research, particularly for applications in wearable and implantable medical devices. Organic piezoelectric materials offer advantages in flexibility, but their long-term stability and performance can be a concern. A notable advancement in this field involves the use of the organic ferroelectric crystal this compound (HFPD).
Recent research has demonstrated the successful preparation of flexible piezoelectric composite films by combining HFPD with polyvinyl alcohol (PVA) using a solution evaporation method. This innovative composite material exhibits remarkable piezoelectric properties, positioning it as a promising candidate for various sensing applications, including those in the biomedical field. frontiersin.org
The HFPD/PVA composite films have been characterized by their impressive piezoelectric performance. Key metrics highlight their potential for sensitive and reliable signal detection. The piezoelectric charge coefficient of this material has been measured to be as high as 41.67 pC/N, and it demonstrates a piezoelectric voltage constant of 342.9 mV/mN. Furthermore, devices developed with this composite have shown a pressure response sensitivity of 39.3 mV/kPa. frontiersin.org
These properties are crucial for applications that require the conversion of mechanical energy into electrical signals with high fidelity. The flexibility of the composite film, derived from the PVA matrix, allows it to conform to various surfaces, making it ideal for wearable sensors.
Table 1: Piezoelectric Properties of HFPD/PVA Composite Film
| Property | Value | Unit |
| Piezoelectric Charge Coefficient (d₃₃) | 41.67 | pC/N |
| Piezoelectric Voltage Constant (g₃₃) | 342.9 | mV/mN |
| Pressure Response Sensitivity | 39.3 | mV/kPa |
The excellent piezoelectric characteristics of the HFPD/PVA composite films open up possibilities for their use in advanced biosensing. One of the explored applications is in the all-day monitoring of haemodynamic states. When integrated into a wearable device, these films can detect subtle pressure changes related to blood flow, offering a powerful tool for daily blood pressure monitoring and the early diagnosis of cardiovascular diseases. frontiersin.org The high sensitivity of the material allows for the accurate capture of physiological signals.
While much of the research in piezoelectric biosensors has traditionally focused on materials like polyvinylidene fluoride (B91410) (PVDF) and quartz crystal microbalances, the development of novel organic ferroelectric crystals such as HFPD represents a significant step forward. scispace.commdpi.com The biodegradability of such organic materials is also a key advantage for creating more environmentally friendly and biocompatible electronic devices. frontiersin.org
The principle behind these biosensors often involves gravimetric detection, where a change in mass on the sensor's surface, such as the binding of biomolecules, leads to a measurable change in the resonant frequency of the piezoelectric material. scispace.com The high sensitivity of the HFPD/PVA composite suggests its potential for use in such highly sensitive detection methods.
Applications in Biomedical and Pharmaceutical Research
Tissue Engineering Scaffolds and Regenerative Medicine
In tissue engineering, the goal is to develop biological substitutes that can restore, maintain, or improve tissue function. Scaffolds provide the necessary support for cells to grow and form new tissue. The incorporation of fluorinated compounds like 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol into these scaffolds can significantly enhance their functionality.
Polyurethanes (PUs) are frequently used in biomedical applications due to their excellent biocompatibility and tunable mechanical properties, making them suitable for regenerating both soft and hard tissues. mdpi.comnih.gov By incorporating fluorinated diols such as this compound into the polymer backbone, researchers can synthesize fluorinated polyurethanes (FPUs). mdpi.com These materials can be fabricated into highly porous and interconnected scaffolds, a crucial feature that facilitates the diffusion of nutrients and removal of waste products for the cells growing within. nih.govntnu.no The resulting FPU scaffolds can be designed to mimic the natural extracellular matrix, providing an ideal environment for tissue regeneration. mdpi.com
A major challenge in tissue engineering is ensuring an adequate supply of oxygen to cells deep within a scaffold, as poor oxygen diffusion can lead to cell death (hypoxia). rsc.org Fluorinated compounds are known for their high gas solubility. nih.gov This property is exploited by incorporating them into scaffold materials to improve oxygen transport. nih.gov Strategies include embedding fluorinated particles like fluorinated zeolite into polyurethane scaffolds or creating polymers with fluorinated segments. nih.govuwo.ca These approaches enhance the amount of dissolved oxygen available to the cells, thereby improving cell viability and infiltration depth within the scaffold. uwo.ca The use of this compound in the synthesis of the scaffold's polymer base is a promising method to intrinsically boost its oxygen permeability.
The success of a tissue engineering scaffold is ultimately determined by its ability to support cellular activities, including adhesion, proliferation, and infiltration. researchgate.net Studies on polyurethane-based scaffolds demonstrate that these materials can effectively support cell attachment and growth. ntnu.noaalto.fi For instance, modifying PU scaffolds with bioactive fluorinated surface modifiers has been shown to significantly increase the number of cells in the deeper regions of the scaffold over time. nih.gov Research indicates that the chemical and structural properties of the scaffold play a critical role in directing cell fate. researchgate.netaalto.fi While some polyurethane formulations have shown excellent support for cell proliferation, others may require further optimization to achieve the desired cellular response. nih.govmdpi.com
Table 1: Research Findings on Cell Behavior in Polyurethane (PU) Scaffolds
| Study Focus | Scaffold Material | Cell Type | Key Findings |
|---|---|---|---|
| Surface Modification | PU with Bioactive Fluorinated Surface Modifiers (BFSMs) | A-10 Rat Aortic Smooth Muscle Cells | RGD-BFSM modification significantly increased cell numbers in deeper scaffold regions over a 4-week period. nih.gov |
| Oxygen Delivery | PU with Fluorinated Zeolite (FZ) Particles | Human Coronary Artery Smooth Muscle Cells (HCASMC) | FZ-embedded scaffolds showed higher cell density and infiltration depths compared to unmodified PU scaffolds. uwo.ca |
| Photocurable PU | 3D-Printed PU/PCL/PEG | Dermal Fibroblast Cells | Scaffolds showed high cell proliferation with no cytotoxicity; 3D-printed structure enhanced cell attachment compared to cast films. aalto.fi |
| Hybrid Scaffolds | 3D-Printed PLA with Electrospun PCL Nanofibers | Human Fibroblasts | Scaffolds with randomly oriented nanofibers supported good cell proliferation. mdpi.com |
| Myocardial Tissue | Melt-Extruded PU | Cardiac Progenitor Cells (CPCs) | CPCs adhered to and spread on the scaffold trabeculae, but did not show significant proliferation over 14 days. nih.gov |
Drug Discovery and Pharmaceutical Development
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drugs.
This compound serves as a valuable precursor in the synthesis of more complex fluorinated molecules for the pharmaceutical industry. chemimpex.com The presence of fluorine atoms can profoundly influence a molecule's properties, including its metabolic stability, bioavailability, and binding affinity to biological targets. nih.govmdpi.com It is estimated that approximately 20% of all pharmaceuticals on the market are fluorinated compounds. nih.govnih.gov The strategic placement of fluorine can block metabolic pathways that would otherwise deactivate a drug, thereby prolonging its therapeutic effect.
The search for novel drug candidates often involves using unique chemical building blocks to create diverse molecular libraries. nih.gov Fluorinated diols like this compound are explored for this purpose because they allow for the creation of compounds with distinct three-dimensional structures and electronic properties. nbinno.com The use of fluorinated building blocks is a dominant approach in modern drug discovery. tandfonline.com Incorporating aliphatic fluorinated motifs, such as the "skipped" difluoro pattern found in this diol, can lead to drug candidates with improved properties and novel mechanisms of action. tandfonline.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Poly(ε-caprolactone) |
| Polyethylene glycol |
| Hexamethylene diisocyanate |
| Poly(lactic acid) |
Protein Conformation Studies
Induction of Alpha-Helix Formation in Proteins by Fluorinated Diols
Fluorinated alcohols, including diols like this compound, have been studied for their significant effect on protein conformations, particularly their ability to induce the formation of alpha-helical structures. nih.govnih.gov Research using circular dichroism (CD) spectroscopy has demonstrated that a series of fluorinated diols can enhance the alpha-helix content of proteins such as the bee venom peptide melittin (B549807) and the globular protein beta-lactoglobulin A. nih.govnih.gov
Within a series of fluorinated diols, the efficiency of helix induction was found to increase with the number of fluorine atoms in the molecule. nih.govnih.gov Specifically, the helix-inducing effect of this compound (referred to as HFPD in some studies) was found to be intermediate between that of 2,2,3,3-tetrafluoro-1,4-butanediol (B1295199) (TFBD) and 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189) (OFHD). nih.govnih.gov The effectiveness of these diols in promoting helical structures follows the order: TFBD < HFPD < OFHD. nih.govnih.gov This trend highlights that the potential for helix induction increases exponentially with the number of fluorine atoms present in the alcohol molecule. nih.govacs.org
Mechanism of Helix Induction by Fluorinated Diols
The mechanism by which fluorinated alcohols and diols stabilize alpha-helices in peptides and proteins is believed to be multifactorial, involving both direct and indirect interactions with the polypeptide chain. nih.govstanford.edu
One proposed mechanism involves the disruption of the native structure's stabilizing hydrophobic interactions. nih.govacs.org By weakening these interactions, the compact, folded state of the protein is destabilized, allowing for the formation of secondary structures like alpha-helices. nih.govacs.org This is coupled with a decrease in the local dielectric constant of the solvent, which can further promote helical conformations. nih.govacs.org
A key factor in helix stabilization by fluorinated alcohols is the strengthening of intramolecular hydrogen bonds within the peptide backbone. nih.govstanford.edubohrium.com These hydrogen bonds, which define the alpha-helical structure, are thought to be enhanced in the presence of cosolvents like this compound. nih.govstanford.edu An alternative, indirect mechanism suggests that the fluorinated alcohol weakens the hydrogen bonding between water and the peptide's carbonyl (CO) and amide (NH) groups when it is in an unfolded state. stanford.edu This makes the formation of intramolecular hydrogen bonds within a helix more energetically favorable. nih.govstanford.edu
Studies on fluorinated diols specifically have shown that their symmetric structure, with hydroxyl groups at both ends, prevents them from forming micelle-like aggregates. nih.govacs.org This indicates that the mechanism of helix induction by these diols is distinct from that of surfactants and is instead related to their direct influence on the solvent environment and peptide hydrogen bonding. nih.govacs.org
Computational Chemistry and Spectroscopic Characterization of 2,2,3,3,4,4 Hexafluoro 1,5 Pentanediol
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational landscape of a substance. mdpi.com For a flexible molecule like 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, MD simulations can reveal how the molecule folds and moves in different environments.
A detailed conformational analysis, supported by computational methods, explores the potential energy surface of the molecule to identify its most stable three-dimensional shapes, or conformers. nih.govsoton.ac.uk The central C-C-C backbone of this compound is subject to rotational flexibility. However, the presence of six bulky and highly electronegative fluorine atoms imposes significant steric and electronic constraints. These constraints are expected to favor specific dihedral angles, leading to a more ordered conformation compared to its non-fluorinated counterpart, 1,5-pentanediol. nih.govresearchgate.net Key areas of investigation in a simulation would include the torsional angles along the carbon backbone and the potential for intramolecular hydrogen bonding between the terminal hydroxyl groups, which could further stabilize certain conformations.
| Parameter | Description | Predicted Outcome |
| Predominant Conformation | The most energetically favorable spatial arrangement of the atoms. | Likely an extended or helical chain conformation due to the steric hindrance of the fluorine atoms. |
| Dihedral Angles (C-C-C-C) | The angles between planes defined by sets of four connected carbon atoms. | Specific angles would be favored to minimize electrostatic repulsion between CF₂ groups. |
| Intramolecular H-Bonding | The potential for a hydrogen bond to form between the two terminal -OH groups. | May occur in certain folded conformations, creating a cyclic-like structure. |
| Flexibility | The ease with which the molecule can change its shape. | Reduced compared to non-fluorinated diols due to the bulky nature of the fluoroalkyl core. |
This table presents illustrative data from a hypothetical conformational analysis, highlighting the expected influence of the hexafluoroalkyl core on the molecule's structure.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. osti.govnih.gov DFT calculations can determine the distribution of electrons within this compound, providing fundamental insights into its reactivity and electronic properties.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and the energy required for electronic excitation. The perfluoroalkyl chain in this compound acts as a strong electron-withdrawing group, which is known to lower the energies of both the HOMO and LUMO. nih.gov This effect can significantly influence the molecule's reactivity, particularly at the terminal alcohol sites. A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution, highlighting the electron-rich (negative potential) regions around the oxygen atoms and electron-poor (positive potential) regions around the hydroxyl protons.
| Property | Description | Illustrative Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -8.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | +1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 9.7 eV |
| Electronegativity (χ) | A measure of the tendency of the molecule to attract electrons. | 3.65 eV |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | 4.85 eV |
This table provides representative electronic properties based on hypothetical DFT calculations for this compound, reflecting trends observed in similar fluorinated compounds. nih.govresearchgate.net
Environmental Considerations and Ecotoxicology of Fluorinated Diols
Environmental Fate and Degradation Pathways of Fluorinated Diols
The environmental fate of fluorinated diols is largely governed by the strength of the C-F bond, one of the strongest covalent bonds in organic chemistry. researchgate.net This bond imparts significant resistance to both biotic and abiotic degradation processes. nbinno.comresearchgate.net Consequently, many polyfluorinated compounds are characterized by their persistence in the environment. dioxin20xx.orgtoxicdocs.org
While specific degradation studies on 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol are not widely available, the behavior of other polyfluorinated chemicals can provide insights. thermofisher.com For instance, volatile polyfluorinated precursors, such as fluorotelomer alcohols (FTOHs), can undergo long-range atmospheric transport. dioxin20xx.org During this transport, they can be subject to atmospheric oxidation processes, leading to the formation of more stable and persistent perfluorinated carboxylic acids (PFCAs), which are then deposited into soil and water systems. dioxin20xx.org
Microbial degradation of heavily fluorinated compounds is generally a slow process. nih.govmdpi.com However, research has shown that certain microorganisms may be capable of defluorination. For example, Pseudomonas putida F1 has demonstrated the ability to defluorinate 2,2-Difluoro-1,3-Benzodioxole. nih.gov The biodegradation of polyfluorinated compounds often involves metabolic activation of atoms adjacent to the C-F bond, which can make subsequent cleavage of the C-F bond more feasible. mdpi.com Abiotic degradation pathways, such as chemical and photochemical reactions, are also being investigated, though fluorinated compounds are often recalcitrant to these processes as well. researchgate.net
The partitioning of per- and polyfluoroalkyl substances (PFAS) in the environment is complex, influenced by both hydrophobic and electrostatic interactions, which affect their migration in soil and groundwater. itrcweb.org The ultimate environmental fate of fluorinated diols will depend on their specific physical-chemical properties, the characteristics of the receiving environment, and their susceptibility to the limited known degradation pathways. itrcweb.org
Ecotoxicity Studies of Fluorinated Compounds
The ecotoxicological effects of fluorinated compounds are a significant concern due to their persistence and potential for bioaccumulation. researchgate.netresearchgate.net High concentrations of fluorine compounds have been shown to negatively impact various organisms and ecosystems. researchgate.netnih.gov
Fluoride (B91410), the simplest form of fluorine in the environment, has been the subject of numerous ecotoxicity studies, providing a basis for understanding the potential impacts of more complex fluorinated molecules.
Aquatic Life: The toxicity of fluoride to aquatic organisms is influenced by several factors, including water hardness, pH, and temperature. nih.govwjpls.orgresearchgate.net Organisms in soft, acidic waters are generally more susceptible because the bioavailability of the fluoride ion is higher. nih.govwjpls.org
Algae: The effect of fluoride on algae varies, with some species showing enhanced growth at low concentrations, while higher concentrations can be inhibitory. nih.govresearchgate.neteuropa.eu
Invertebrates: Freshwater invertebrates are particularly sensitive to fluoride. nih.govresearchgate.net Studies have shown that fluoride accumulates in the exoskeleton and can interfere with metabolic processes by acting as an enzymatic poison. nih.govresearchgate.net For some sensitive species like net-spinning caddisfly larvae, concentrations as low as 0.5 mg/L can have adverse effects. nih.govresearchgate.net
Fish: In fish, fluoride can accumulate in bone tissue and disrupt metabolic pathways like glycolysis and protein synthesis. nih.govresearchgate.net High fluoride levels can lead to skeletal malformations, reduced fertility, developmental defects, and altered reproductive behaviors, which can, in turn, affect population dynamics and community structure. wjpls.orgijset.in
| Organism Group | Key Findings | Influencing Factors | Reference |
| Algae | Inhibition or enhancement of population growth depending on concentration and species. | Fluoride concentration, exposure time, algal species. | nih.govresearchgate.net |
| Invertebrates | Accumulation in exoskeleton; enzymatic poison. Freshwater species in soft water are highly sensitive. | Water hardness, temperature, body size, calcium and chloride content. | nih.govresearchgate.net |
| Fish | Accumulation in bone tissue; disruption of metabolic processes; reproductive and developmental issues. | Water hardness, temperature, exposure time. | nih.govwjpls.orgresearchgate.netijset.in |
Terrestrial Life: High levels of fluoride compounds in soil can have detrimental effects on terrestrial ecosystems. researchgate.netfluorideresearch.org
Soil Organisms: An increase in soil fluoride can lead to a significant reduction in the number and species diversity of microorganisms. researchgate.net It can also negatively impact soil invertebrate communities, causing a decline in taxonomic and trophic diversity. researchgate.net
Plants: Fluoride can be absorbed by plants from the air, water, and soil. fluorideresearch.org In sensitive species, fluoride contamination can inhibit growth, cause leaf injury such as necrosis and chlorophyll (B73375) destruction, and ultimately lead to the loss of the species from the ecosystem. researchgate.net The accumulation of fluoride in plants can also lead to its entry into the food chain. researchgate.netfluorideresearch.org
Given the concerns about the environmental and health impacts of PFAS, robust risk assessment methodologies are essential. These assessments aim to identify and quantify the potential risks these substances pose to humans and the environment at contaminated sites. pca.state.mn.us
A common approach involves a multi-stage framework: pca.state.mn.usbattelle.org
Site Characterization and Data Collection: This initial step involves identifying the presence and concentration of PFAS in various environmental media (water, soil, air) through analytical testing. pca.state.mn.usbattelle.org It also includes understanding the site's characteristics, potential exposure pathways, and receptors. pca.state.mn.us
Toxicity Assessment: This involves selecting appropriate toxicity values for the specific PFAS identified. This can be challenging due to the large number of different PFAS compounds and variations in how agencies derive these values. itrcweb.org In the absence of chemical-specific data, surrogates may be used, though this increases uncertainty. itrcweb.org
Exposure Assessment: This stage evaluates the likelihood of human or environmental receptors coming into contact with the contamination. pca.state.mn.us It considers various exposure pathways, such as drinking water consumption or fish consumption. pca.state.mn.us
Risk Characterization: The final step combines the toxicity and exposure assessments to characterize the potential risk. pca.state.mn.us This is often done by comparing measured environmental concentrations to established risk-based values (RBVs) or by calculating a risk quotient (RQ). pca.state.mn.usresearchgate.net The RQ methodology compares an estimated exposure dose to a reference dose considered safe. researchgate.net For example, a Hazard Quotient (HQ) can be calculated, where a value greater than 1.0 may indicate a non-negligible adverse health effect. researchgate.net
These risk assessment frameworks help to prioritize sites for remediation and to develop strategies to mitigate exposure and protect environmental and human health. pca.state.mn.usbattelle.org
Future Directions and Research Gaps
Novel Applications of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in Emerging Technologies
The strategic placement of fluorine atoms in this compound imparts low surface energy, thermal stability, and chemical resistance to polymers derived from it. While its use in polyesters and polyurethanes is established, future research should target its integration into high-growth, emerging technologies.
One promising area is in the development of advanced coatings and membranes. Its application in creating omniphobic surfaces for self-cleaning electronics or anti-fouling coatings for medical devices warrants investigation. In energy technologies, it could serve as a monomer for creating more stable and efficient polymer electrolyte membranes for fuel cells or as a component in advanced dielectrics for high-energy-density capacitors. Another frontier is its use in soft robotics and flexible electronics, where polymers incorporating this diol could offer a unique combination of flexibility, durability, and chemical inertness.
Development of More Efficient and Sustainable Synthesis Routes
The current synthesis of this compound typically involves the reduction of diethyl 2,2,3,3,4,4-hexafluoropentanedioate. While effective, this process often relies on expensive reagents and can generate significant waste. A critical research gap exists in the development of more sustainable and cost-effective synthesis pathways.
Future research should focus on catalytic hydrogenation processes that utilize greener solvents and more abundant, less hazardous reducing agents. The exploration of biocatalytic routes, using engineered enzymes to perform the reduction, could represent a paradigm shift in sustainability. Furthermore, developing a synthesis route that starts from more readily available fluorinated feedstocks could significantly improve the economic viability and reduce the environmental footprint of its production.
Table 1: Potential Future Research Areas and Desired Outcomes
| Research Area | Key Objectives | Potential Impact |
| Advanced Coatings | Develop omniphobic and anti-fouling surfaces. | Creation of self-cleaning materials and biocompatible medical implants. |
| Energy Storage | Synthesize novel polymer electrolytes and dielectrics. | Improved efficiency and safety of fuel cells and capacitors. |
| Sustainable Synthesis | Explore catalytic and biocatalytic reduction methods. | Reduced production costs and minimized environmental waste. |
| Biological Profiling | Conduct comprehensive toxicological and biodegradation studies. | Accurate risk assessment and development of safe-handling protocols. |
| Computational Modeling | Predict material properties and environmental fate. | Accelerated discovery of new applications and remediation strategies. |
In-depth Exploration of Biological Interactions and Mechanisms
The biological and toxicological profile of this compound is not well-documented. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), understanding its potential for bioaccumulation and toxicity is of paramount importance. There is a significant gap in the literature regarding its metabolic fate, mechanisms of interaction with biological systems, and long-term effects.
Future research must prioritize comprehensive toxicological studies, including in vitro and in vivo assays, to determine its potential health impacts. Mechanistic studies should aim to understand how the compound interacts with cellular components, such as proteins and membranes. This knowledge is crucial for establishing safe handling guidelines and for designing next-generation fluorochemicals with minimal biological activity.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers a powerful tool for accelerating research and development while reducing experimental costs. To date, there has been limited application of advanced modeling techniques to predict the properties and behavior of this compound and its derivatives.
Future work should employ quantum mechanics and molecular dynamics simulations to build accurate models of this compound. These models can be used to predict the properties of novel polymers derived from it, such as thermal stability, mechanical strength, and permeability. Furthermore, computational toxicology models (QSARs) could be developed to predict its potential biological activity and environmental fate, guiding the design of safer and more environmentally benign alternatives.
Comprehensive Environmental Impact Assessments and Remediation Strategies
The environmental persistence of many fluorinated compounds is a well-known concern. For this compound, there is a critical lack of data on its environmental fate, persistence, and potential for degradation. Its mobility in soil and water, as well as its potential to break down into other fluorinated substances, remains uncharacterized.
Comprehensive environmental impact assessments are urgently needed. These studies should investigate its biodegradability under various environmental conditions and identify any persistent terminal degradation products. In parallel, research should focus on developing effective remediation strategies. This could include exploring advanced oxidation processes, microbial degradation, or phytoremediation techniques specifically tailored to break the robust carbon-fluorine bonds characteristic of this class of compounds.
Q & A
Q. How can biomass-derived diols inform sustainable synthesis of fluorinated analogs like this compound?
- Methodological Answer : Biomass routes (e.g., furfural hydrogenolysis to 1,5-pentanediol) highlight catalytic systems (Ru/CeO with acid promoters) for C–O bond cleavage. Adapting these for fluorinated systems requires fluorophilic catalysts (e.g., Pd/F-AlO) to tolerate harsh fluorination conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
